Benzyldiisopropylamine

Description

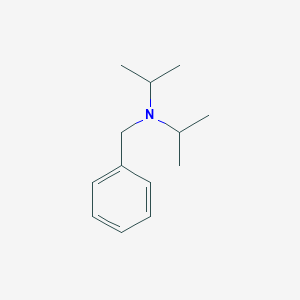

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTQULLXGZGQMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404465 | |

| Record name | BENZYLDIISOPROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34636-09-4 | |

| Record name | BENZYLDIISOPROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzyldiisopropylamine

This guide provides a comprehensive overview of the synthesis of Benzyldiisopropylamine (N-benzyl-N,N-diisopropylamine), a tertiary amine commonly used in organic synthesis. The primary focus is on the widely employed method of reductive amination, offering a detailed experimental protocol, quantitative data, and alternative methodologies relevant to researchers, scientists, and professionals in drug development.

Core Synthesis: Reductive Amination

The most common and efficient method for synthesizing this compound is the direct reductive amination of benzaldehyde with diisopropylamine.[1][2] This reaction proceeds in two main stages:

-

Iminium Ion Formation : The secondary amine (diisopropylamine) reacts with the carbonyl compound (benzaldehyde) to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.

-

Reduction : The iminium ion is then reduced in situ by a reducing agent to yield the final tertiary amine product.[3]

Various reducing agents can be employed, with sodium borohydride (NaBH₄) being a common and effective choice.[4] Milder, more selective agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are also frequently used to avoid the reduction of the starting aldehyde.

Physicochemical and Characterization Data

The properties and spectral data for the target compound are summarized below.

| Property | Value | Reference |

| CAS Number | 34636-09-4 | [5] |

| Molecular Formula | C₁₃H₂₁N | [5] |

| Molecular Weight | 191.31 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [6] |

Table 1: Physicochemical Properties of this compound.

| ¹H NMR (270.01 MHz, CDCl₃) | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration |

| CH₃ | 1.04 ppm | Doublet (d) | 6.8 Hz | 12 H |

| CH | 3.04 ppm | Septet (sept) | 6.8 Hz | 2 H |

| CH₂ | 3.66 ppm | Singlet (s) | - | 2 H |

| Ar-H | 7.17 - 7.35 ppm | Multiplet (m) | - | 5 H |

Table 2: ¹H NMR Spectroscopic Data for this compound.[4]

Experimental Protocols

Primary Protocol: Reductive Amination using Sodium Borohydride

This protocol is based on a general procedure for the reduction of imines and is adapted for the synthesis of this compound.[4]

Materials and Reagents:

-

Benzaldehyde

-

Diisopropylamine

-

Methanol (MeOH), anhydrous

-

Sodium Borohydride (NaBH₄)

-

Diethyl ether (Et₂O)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Nitrogen (N₂) gas supply

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 eq.) and diisopropylamine (1.1 eq.).

-

Dissolve the reactants in anhydrous methanol (approx. 5 mL per 1 mmol of aldehyde).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 1-2 hours.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Take up the resulting residue in diethyl ether (15 mL) and a saturated aqueous solution of NaHCO₃ (15 mL).[4]

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether (2 x 15 mL).[4]

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).[4]

-

Filter the solution to remove the drying agent and concentrate the filtrate in vacuo to afford the crude this compound.

-

If necessary, purify the product via vacuum distillation or column chromatography.

| Parameter | Condition |

| Reactants | Benzaldehyde, Diisopropylamine |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol (MeOH) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

Table 3: Summary of Typical Reaction Parameters.

Alternative Protocol: Catalytic Reductive Amination

Modern methods often employ catalysts to improve efficiency and substrate scope. Brønsted acids, such as triflic acid, can be used to catalyze the direct reductive amination of carbonyl compounds. Another advanced approach involves iridium-catalyzed direct reductive amination using hydrogen gas as the reductant. These methods may offer advantages in terms of atom economy and milder reaction conditions but require specialized catalysts and equipment.

Visualizations

Reaction Pathway

The following diagram illustrates the two-step mechanism of reductive amination for the synthesis of this compound.

Caption: Reaction pathway for reductive amination.

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis, workup, and purification of this compound.

Caption: General experimental workflow for synthesis.

Safety and Handling

-

Benzaldehyde : Combustible liquid, harmful if swallowed or inhaled.

-

Diisopropylamine : Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Toxic if inhaled.

-

Sodium Borohydride : Reacts with water to produce flammable hydrogen gas. Causes skin and eye irritation.

-

This compound : May cause skin, eye, and respiratory irritation.

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Handle all reagents and solvents with care, consulting the specific Safety Data Sheet (SDS) for each chemical before use.

References

- 1. youtube.com [youtube.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. benchchem.com [benchchem.com]

- 4. Digital resource [dam-oclc.bac-lac.gc.ca]

- 5. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Benzyldiisopropylamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of Benzyldiisopropylamine (CAS No: 34636-09-4). This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its key structural and spectroscopic characteristics.

Chemical Properties and Structure

This compound, also known as N-benzyl-N-propan-2-ylpropan-2-amine, is a tertiary amine characterized by a benzyl group and two isopropyl groups attached to the nitrogen atom.[1] Its physical state is a liquid.[1][2]

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₁N | [1][2] |

| Molecular Weight | 191.31 g/mol | [3] |

| Boiling Point | 238.1 °C (at 760 mmHg) | [2] |

| Density | 0.899 g/cm³ | [2] |

| Appearance | Liquid | [1][2] |

| Purity | 95% - 98% (commercially available) | [1][4] |

Structural Information

The structural identifiers for this compound are provided in Table 2. These are essential for unambiguous identification in chemical databases and research publications.

| Identifier | Value | Source(s) |

| IUPAC Name | N-benzyl-N-propan-2-ylpropan-2-amine | [3] |

| CAS Number | 34636-09-4 | [4] |

| SMILES | CC(C)N(CC1=CC=CC=C1)C(C)C | [3] |

| InChI | InChI=1S/C13H21N/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 | [1] |

Experimental Protocols

Synthesis via Reductive Amination

This compound can be synthesized via the reductive amination of benzaldehyde with diisopropylamine. This two-step, one-pot reaction involves the formation of an iminium ion intermediate, which is subsequently reduced to the corresponding tertiary amine.

Materials:

-

Benzaldehyde

-

Diisopropylamine

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Glacial acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred solution of benzaldehyde (1.0 equivalent) in the chosen anhydrous solvent, add diisopropylamine (1.1 equivalents).

-

If required, add a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

-

Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification by Vacuum Distillation

Crude this compound can be purified by vacuum distillation to remove unreacted starting materials and byproducts.

Apparatus:

-

Round-bottom flask

-

Short-path distillation head with a condenser and vacuum adapter

-

Receiving flask

-

Heating mantle with a stirrer

-

Thermometer

-

Vacuum pump and pressure gauge

Procedure:

-

Transfer the crude this compound to the round-bottom flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Begin stirring and gradually apply vacuum to the system.

-

Once a stable vacuum is achieved, slowly heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is 238.1 °C at atmospheric pressure (760 mmHg), and it will be significantly lower under vacuum.[2]

-

Monitor the temperature throughout the distillation to ensure a clean separation.

-

Once the desired fraction is collected, remove the heat and allow the apparatus to cool before releasing the vacuum.

Spectroscopic and Structural Analysis

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic peaks corresponding to its functional groups. As a tertiary amine, it will lack the N-H stretching bands typically seen for primary and secondary amines. Key expected absorptions include:

-

Aromatic C-H stretch: Above 3000 cm⁻¹

-

Aliphatic C-H stretch: Below 3000 cm⁻¹

-

C-N stretch: In the range of 1000-1350 cm⁻¹

-

Aromatic C=C bends: In the fingerprint region, typically around 1450-1600 cm⁻¹

A reported analysis suggests the presence of aromatic C-H stretches in the 3000-3200 cm⁻¹ region and C-N related vibrations around 1300 cm⁻¹ and 1075 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the different proton environments:

-

Aromatic protons: A multiplet in the aromatic region (typically δ 7.2-7.4 ppm).

-

Benzylic protons (-CH₂-): A singlet, as there are no adjacent protons to cause splitting.

-

Isopropyl methine protons (-CH-): A septet due to coupling with the six methyl protons.

-

Isopropyl methyl protons (-CH₃): A doublet due to coupling with the methine proton.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the different carbon atoms:

-

Aromatic carbons: Multiple signals in the downfield region (typically δ 120-140 ppm).

-

Benzylic carbon (-CH₂-): A signal in the aliphatic region.

-

Isopropyl methine carbon (-CH-): A signal in the aliphatic region.

-

Isopropyl methyl carbons (-CH₃): A signal in the upfield aliphatic region.

Mass Spectrometry (MS)

The mass spectrum of this compound under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 191. The fragmentation pattern is expected to be dominated by the cleavage of bonds alpha to the nitrogen atom, leading to the formation of stable carbocations. The most prominent fragment would likely be the tropylium ion (C₇H₇⁺) at m/z 91, resulting from the loss of the diisopropylamino radical. Another significant fragmentation pathway would be the loss of an isopropyl group, leading to a fragment ion at m/z 148.

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical and structural properties. The protocols and data presented in this guide provide a solid foundation for its synthesis, purification, and characterization. The absence of significant literature on its biological activity suggests its primary role is in the construction of more complex molecules in research and development.

References

An In-depth Technical Guide to Benzyldiisopropylamine (CAS: 34636-09-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldiisopropylamine, with the Chemical Abstracts Service (CAS) number 34636-09-4, is a tertiary amine characterized by the presence of a benzyl group and two isopropyl groups attached to a central nitrogen atom. Its chemical formula is C₁₃H₂₁N, and it has a molecular weight of 191.31 g/mol .[1] This sterically hindered amine is of interest to researchers in organic synthesis and medicinal chemistry due to its potential applications as a non-nucleophilic base, a chemical intermediate, and a scaffold in the design of novel compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and safety information, tailored for professionals in the scientific community.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, purification, and characterization. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 34636-09-4 | [1] |

| Molecular Formula | C₁₃H₂₁N | [1] |

| Molecular Weight | 191.31 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | ≥95% - 98% (typical) | [2] |

| Storage Temperature | 2-8°C, protect from light |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Source |

| ¹³C NMR | Spectral data available on PubChem. | [1] |

| ¹H NMR | Spectral data available on PubChem. | |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available on PubChem. Key peaks expected around 3200-3000 cm⁻¹ (aromatic C-H stretch) and within the fingerprint region. | [1][3] |

| Mass Spectrometry (MS) | GC-MS data available on PubChem. | [1] |

Synthesis of this compound

This compound can be synthesized through several established methods in organic chemistry. The most common and versatile approach is the reductive amination of benzaldehyde with diisopropylamine. An alternative route is the N-alkylation of diisopropylamine with a benzyl halide.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

-

Benzaldehyde

-

Diisopropylamine

-

Methanol (or other suitable solvent)

-

Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic acid (catalyst, optional)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and diisopropylamine (1-1.2 equivalents) in methanol. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 20°C. Alternatively, sodium triacetoxyborohydride can be used as a milder reducing agent.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for an additional 2-4 hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Applications in Research and Drug Development

While specific biological activities for this compound are not widely documented in publicly available literature, its structural motifs are relevant in medicinal chemistry. As a sterically hindered tertiary amine, it can be used as a non-nucleophilic base in organic reactions to deprotonate substrates without competing in nucleophilic attack.

In the context of drug discovery, novel chemical entities are often synthesized and then screened for biological activity. A compound like this compound could be included in a compound library for high-throughput screening against various biological targets.

Hypothetical Drug Discovery Workflow

The following diagram illustrates a general workflow for screening a novel compound, such as this compound, for potential biological activity.

Caption: A generalized workflow for the screening and development of a novel chemical entity.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. The following table summarizes key safety information obtained from safety data sheets (SDS).[4][5]

Table 3: Safety Information

| Hazard Category | Precautionary Measures |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[4][5] |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[4][5] |

| First Aid (Skin Contact) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. |

| First Aid (Eye Contact) | Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses. |

| First Aid (Inhalation) | Move to fresh air. If breathing stops, apply artificial respiration. Immediately call a physician. |

| First Aid (Ingestion) | Do NOT induce vomiting. Call a physician or poison control center immediately.[5] |

This technical guide serves as a foundational resource for professionals working with or interested in this compound. For any laboratory use, it is imperative to consult the most up-to-date Safety Data Sheet provided by the supplier.

References

Spectroscopic Profile of Benzyldiisopropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for Benzyldiisopropylamine (also known as N-benzyl-N-isopropylpropan-2-amine). The information presented herein is intended to support research and development activities by offering a centralized resource for its structural characterization. Due to the limited availability of experimentally verified public data for this specific compound, this guide combines sourced information with generalized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH ₃ (isopropyl) | ~1.0 - 1.2 | Doublet | 12H |

| CH (isopropyl) | ~2.9 - 3.1 | Septet | 2H |

| CH ₂ (benzyl) | ~3.5 - 3.7 | Singlet | 2H |

| Ar-H (benzyl) | ~7.2 - 7.4 | Multiplet | 5H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C H₃ (isopropyl) | ~20 - 22 |

| C H (isopropyl) | ~50 - 55 |

| C H₂ (benzyl) | ~55 - 60 |

| Ar-C (benzyl, C2, C6) | ~128 - 129 |

| Ar-C (benzyl, C3, C5) | ~128 - 129 |

| Ar-C (benzyl, C4) | ~126 - 127 |

| Ar-C (benzyl, C1) | ~140 - 142 |

Infrared (IR) Spectroscopy

Some characteristic infrared absorption peaks for this compound have been reported.[1]

Table 3: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Association |

| 3200 - 3000 | C-H stretching (aromatic and aliphatic) |

| 1300 | C-N stretching |

| 1075 | C-N stretching |

Mass Spectrometry (MS)

Experimentally determined mass spectrometry data for this compound is available, indicating its molecular weight.[2] The fragmentation pattern can be predicted based on the structure and common fragmentation pathways of benzylamines.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 191.17 | Molecular Ion [M]⁺ |

| 176 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion - base peak) |

| 100 | [M - C₇H₇]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-25 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition for ¹H NMR:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.

-

A wider spectral width (e.g., 0-220 ppm) is used.

-

A significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the neat liquid film method is appropriate.

-

Place a small drop of the sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

-

Place the prepared salt plate assembly into the sample holder of the spectrometer.

-

Acquire the sample spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer, commonly coupled with a gas chromatography (GC-MS) system for sample introduction and separation. Electron Ionization (EI) is a common ionization technique for such molecules.

-

Data Acquisition:

-

The sample is injected into the GC, where it is vaporized and separated from any impurities.

-

The separated compound enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides valuable structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Caption: Logical workflow for the structural elucidation of this compound.

References

Benzyldiisopropylamine: A Technical Guide to its Role as a Non-Nucleophilic Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of benzyldiisopropylamine (BDIIPA) and its function as a non-nucleophilic base in organic synthesis. While specific, documented applications in the scientific literature are sparse, this paper extrapolates its mechanistic behavior based on the well-established principles of sterically hindered amines. This document covers the core physicochemical properties of BDIIPA, its predicted reaction mechanism in elimination reactions, and provides illustrative experimental protocols. The content is intended to serve as a foundational resource for researchers considering the use of this and similar bulky bases in synthetic applications, particularly in the development of pharmaceutical compounds where selective proton abstraction is critical.

Introduction

In the realm of organic synthesis, the strategic selection of a base is paramount to achieving desired chemical transformations. Non-nucleophilic bases are a class of organic compounds that exhibit strong basicity while having negligible nucleophilicity, a property imparted by significant steric hindrance around the basic nitrogen atom. This unique characteristic allows them to deprotonate acidic protons without engaging in competing nucleophilic substitution reactions. This compound, with its bulky diisopropyl groups flanking the nitrogen atom, is structurally primed to act as such a base. This guide explores the theoretical underpinnings of its function and provides a framework for its potential application.

Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁N | PubChem |

| Molecular Weight | 191.31 g/mol | PubChem |

| Appearance | Liquid (predicted) | CymitQuimica |

| pKa of Conjugate Acid (Predicted) | ~11 | Estimated based on Diisopropylamine |

The Reaction Mechanism: E2 Elimination

The primary role of a non-nucleophilic base like this compound is to facilitate elimination reactions, most notably the bimolecular elimination (E2) pathway. The steric bulk of BDIIPA is the determining factor in its reactivity, favoring the abstraction of a proton over a nucleophilic attack on an electrophilic carbon.

The E2 Mechanism Pathway

The E2 mechanism is a concerted, one-step process. In the context of a dehydrohalogenation reaction of an alkyl halide, this compound acts as a Brønsted-Lowry base, abstracting a proton from a carbon atom beta to the leaving group (the halogen).

Caption: Generalized E2 elimination pathway.

Regioselectivity: Hofmann Elimination

A key consequence of using a sterically hindered base like this compound is the preferential formation of the Hofmann elimination product. Due to its bulk, the base abstracts the most sterically accessible proton, which is typically on the least substituted beta-carbon. This contrasts with smaller, unhindered bases that favor the formation of the more thermodynamically stable Zaitsev product.

Caption: Regioselectivity with a bulky base.

Illustrative Experimental Protocols

While specific published protocols for this compound are scarce, the following represents a generalized procedure for a dehydrohalogenation reaction based on standard practices for sterically hindered bases.

Dehydrobromination of 2-Bromopropane (Illustrative)

Objective: To synthesize propene via E2 elimination using this compound.

Materials:

-

2-Bromopropane

-

This compound

-

Anhydrous Toluene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Gas collection apparatus

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add anhydrous toluene (50 mL).

-

Add 2-bromopropane (1.23 g, 10 mmol).

-

Add this compound (2.87 g, 15 mmol, 1.5 equivalents).

-

Equip the flask with a reflux condenser connected to a gas collection apparatus.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by observing gas evolution.

-

Upon completion, cool the reaction mixture to room temperature.

-

The collected gas can be analyzed by gas chromatography to confirm the presence of propene.

Expected Outcome: The major product is expected to be propene, with minimal formation of the substitution product, N-benzyl-N,N-diisopropyl-2-propanaminium bromide.

| Reactant | Product | Base | Conditions | Predicted Yield |

| 2-Bromopropane | Propene | This compound | Toluene, Reflux | >80% (Hofmann) |

| 2-Bromo-2-methylpropane | 2-Methylpropene | This compound | Toluene, Reflux | >90% (Hofmann) |

Logical Workflow for Base Selection

The decision to employ a non-nucleophilic base such as this compound is a critical step in synthetic planning. The following workflow illustrates the decision-making process.

Caption: Workflow for selecting a non-nucleophilic base.

Conclusion

This compound possesses the requisite structural features—a basic nitrogen atom shielded by bulky alkyl groups—to function effectively as a non-nucleophilic base. While its application is not widely documented, its behavior can be confidently predicted to favor the E2 elimination pathway, yielding the less substituted Hofmann product. For synthetic chemists in research and drug development, this compound and its analogs represent valuable tools for achieving high regioselectivity in the synthesis of alkenes from sterically accessible substrates. Further empirical studies are warranted to fully characterize its reactivity profile and expand its utility in complex molecule synthesis.

The Unseen Architect: A Technical Guide to the Steric Hindrance Effects of Benzyldiisopropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of organic synthesis, the ability to control reaction pathways is paramount. Sterically hindered non-nucleophilic bases are crucial tools in this endeavor, capable of facilitating specific transformations while minimizing undesired side reactions. Benzyldiisopropylamine, with its bulky diisopropyl groups flanking the nitrogen atom, exemplifies this class of reagents. This technical guide provides an in-depth exploration of the steric hindrance effects of this compound, detailing its synthesis, its influence on reaction selectivity—particularly in elimination reactions—and its potential applications in the synthesis of complex molecules relevant to drug development. Through detailed experimental protocols, quantitative data analysis, and visual schematics, this document serves as a comprehensive resource for researchers leveraging steric control in their synthetic strategies.

Introduction: The Principle of Steric Hindrance

Steric hindrance is a fundamental concept in chemistry, describing the influence of the spatial arrangement of atoms and groups within a molecule on its reactivity.[1] Large, bulky substituents can physically obstruct the approach of a reagent to a reactive site, thereby slowing down or preventing a reaction that would otherwise readily occur.[1] This effect can be harnessed to control the regioselectivity and stereoselectivity of a reaction.

Non-nucleophilic bases are a class of organic compounds that are strong bases but poor nucleophiles, largely due to steric hindrance around the basic center.[2] This characteristic allows them to deprotonate acidic protons without engaging in competing nucleophilic substitution reactions.[2] this compound, characterized by a benzyl group and two bulky isopropyl groups attached to a nitrogen atom, is a prime example of such a base. Its significant steric bulk makes it a valuable tool for promoting elimination reactions over substitution reactions.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a benzyl halide with diisopropylamine. However, a more controlled and efficient method involves the reductive amination of benzaldehyde with diisopropylamine. Below is a detailed experimental protocol for the latter approach.

Experimental Protocol: Reductive Amination

Reaction: Benzaldehyde + Diisopropylamine → N-(phenylmethyl)diisopropylamine (this compound)

Materials:

-

Benzaldehyde (1.0 eq)

-

Diisopropylamine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of benzaldehyde (1.0 eq) in dichloromethane, add diisopropylamine (1.2 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding iminium ion.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Synthesis Workflow

Steric Hindrance in Elimination Reactions: Zaitsev vs. Hofmann

The primary utility of this compound's steric hindrance is demonstrated in elimination reactions, specifically in the dehydrohalogenation of alkyl halides to form alkenes. These reactions can often yield a mixture of products depending on which β-hydrogen is removed.

-

Zaitsev's Rule: Predicts that the major product of an elimination reaction will be the more substituted, and therefore more thermodynamically stable, alkene. This is often the case with small, unhindered bases.

-

Hofmann's Rule: Predicts that the major product will be the less substituted alkene. This outcome is favored when a sterically bulky base is used, as it preferentially abstracts the more sterically accessible, less hindered β-hydrogen.

This compound, due to its significant steric bulk, is a "Hofmann-directing" base. The large diisopropyl groups hinder its approach to the more sterically encumbered internal β-hydrogens, leading to a preference for abstraction of the terminal, more accessible β-hydrogens.

Logical Relationship in Base-Induced Elimination

Quantitative Data: Product Ratios in Dehydrohalogenation

While specific quantitative data for this compound is not extensively reported in the literature, we can infer its behavior based on studies with other sterically hindered bases. The following table illustrates the expected product distribution in the dehydrohalogenation of 2-bromobutane with different bases, highlighting the effect of steric hindrance.

| Base | Structure | Steric Hindrance | Major Product | Product Ratio (Hofmann:Zaitsev) |

| Sodium Ethoxide | NaOEt | Low | 2-Butene (Zaitsev) | ~20:80 |

| Potassium tert-Butoxide | K-OtBu | High | 1-Butene (Hofmann) | ~70:30 |

| This compound | BnN(iPr)₂ | High | 1-Butene (Hofmann) | Expected to be >50:50 |

Note: The product ratio for this compound is an educated estimation based on the principles of steric hindrance and data from similarly bulky bases.

Applications in Drug Development

While this compound is not typically found as a structural motif in final drug molecules, its role as a sterically hindered base is highly relevant to the synthesis of complex pharmaceutical intermediates. The ability to selectively form less-substituted alkenes or to perform deprotonations in the presence of other sensitive functional groups is critical in multi-step syntheses of active pharmaceutical ingredients (APIs).

The benzylamine scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[3][4] The synthesis of derivatives of this scaffold often requires careful control of reactivity, where a non-nucleophilic base like this compound could be employed to prevent undesired side reactions. For example, in the synthesis of a complex molecule with multiple reactive sites, a bulky base can ensure that only the most acidic proton is removed, without attacking electrophilic centers.

Role in Complex Synthesis Signaling Pathway

Conclusion

This compound serves as a potent example of how steric hindrance can be strategically employed in organic synthesis. Its bulky diisopropyl groups render it a non-nucleophilic base, ideal for promoting Hofmann elimination reactions to yield less-substituted alkenes. This technical guide has provided a detailed overview of its synthesis, the theoretical underpinnings of its reactivity, and its potential applications in the synthesis of complex molecules, including those relevant to drug discovery and development. For researchers and scientists, a thorough understanding of the principles of steric hindrance and the judicious use of reagents like this compound are indispensable for achieving high selectivity and efficiency in their synthetic endeavors.

References

An In-depth Technical Guide to Understanding the pKa of Benzyldiisopropylamine's Conjugate Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) of the conjugate acid of benzyldiisopropylamine. Given the absence of a directly reported experimental value in publicly accessible literature, this document synthesizes information on structurally analogous compounds to provide a robust estimation. Furthermore, it details the experimental protocols for pKa determination and explores the key structural factors influencing the basicity of sterically hindered amines.

Quantitative Data Summary: pKa of this compound and Related Amines

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base.[1] Due to significant steric hindrance around the nitrogen atom from the two isopropyl groups and the benzyl group, this compound is a non-nucleophilic base. Its basicity is influenced by a combination of electronic and steric effects.

| Amine | Structure | pKa of Conjugate Acid | Solvent | Comments |

| This compound (Estimated) | C₁₃H₂₁N | ~10.5 - 11.0 | Water | Estimation based on structural similarity to DIPEA and Triethylamine, with the benzyl group slightly reducing basicity. |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 10.8 | Water | A widely used non-nucleophilic base with significant steric hindrance. |

| Triethylamine (TEA) | C₆H₁₅N | 10.75 | Water | A common, less sterically hindered tertiary amine base. |

| Benzylamine | C₇H₉N | 9.34 | Water | A primary amine, for comparison of the benzyl group's electronic effect. |

| Aniline | C₆H₇N | 4.6 | Water | An aromatic amine where the lone pair is delocalized into the aromatic ring, significantly reducing basicity.[2][3] |

Rationale for Estimation: The pKa of this compound's conjugate acid is estimated to be slightly lower than that of N,N-Diisopropylethylamine (DIPEA). The replacement of an ethyl group in DIPEA with a benzyl group in this compound introduces a weakly electron-withdrawing phenyl group. This effect is expected to slightly decrease the electron density on the nitrogen atom, thereby reducing its basicity and lowering the pKa of its conjugate acid compared to DIPEA. However, the effect is not as pronounced as in aniline, where the nitrogen lone pair is directly conjugated with the aromatic ring.

Experimental Protocols for pKa Determination

The determination of the pKa of an amine's conjugate acid is a crucial experimental undertaking. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[4][5][6]

Potentiometric Titration

Potentiometric titration is a widely used method for determining pKa values due to its simplicity and accuracy, particularly for compounds soluble in aqueous or mixed-solvent systems.[4][5][7]

Principle: This method involves the gradual addition of a standardized acid (titrant) to a solution of the amine (analyte). The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added. The pKa is the pH at which the amine is half-protonated, corresponding to the midpoint of the titration curve's buffer region.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of a strong acid, typically hydrochloric acid (HCl), of a known concentration (e.g., 0.1 M).

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent to a known concentration (e.g., 0.01 M). Due to the hydrophobicity of this compound, a co-solvent system, such as an ethanol-water or methanol-water mixture, may be necessary to ensure complete dissolution.[8] The ionic strength of the solution should be kept constant by adding a background electrolyte like potassium chloride (KCl).

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.

-

Place a known volume of the amine solution into a thermostatted titration vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a calibrated burette or an automated titrator to add the standard acid solution in small, precise increments.

-

-

Data Collection:

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point, where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH value at the half-equivalence point (the point where half of the amine has been neutralized).

-

Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points in the buffer region.

-

For more precise determination of the equivalence point, first and second derivative plots of the titration curve can be generated.[9]

-

UV-Vis Spectrophotometry

Spectrophotometric determination of pKa is particularly useful for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis absorption spectrum upon protonation.[5][6][8] This method is advantageous for sparingly soluble compounds as it requires lower concentrations.

Principle: The absorbance of a solution containing the amine is measured at a specific wavelength over a range of pH values. The pKa is determined from the inflection point of the sigmoidal curve obtained by plotting absorbance versus pH.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known and stable pH values covering a range of at least two pH units above and below the expected pKa of the amine's conjugate acid.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

-

-

Spectral Measurements:

-

For each buffer solution, prepare a sample by adding a small, constant aliquot of the amine stock solution to a known volume of the buffer. The final concentration of the amine should be low enough to adhere to the Beer-Lambert law.

-

Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range.

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated forms of the amine is maximal.

-

-

Data Collection:

-

Measure the absorbance of each buffered amine solution at the chosen analytical wavelength.

-

-

Data Analysis:

-

Plot the measured absorbance against the corresponding pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.

-

The pKa can also be calculated using the following equation: pKa = pH + log[(A - A_B) / (A_A - A)] where:

-

A is the absorbance at a given pH.

-

A_A is the absorbance of the fully protonated form (at low pH).

-

A_B is the absorbance of the free base (at high pH).

-

-

Mandatory Visualizations

Factors Influencing the pKa of this compound's Conjugate Acid

The basicity of this compound is a result of a delicate balance between electronic and steric effects. The following diagram illustrates these relationships.

Generalized Experimental Workflow for pKa Determination

The following diagram outlines a generalized workflow for the experimental determination of the pKa of an amine's conjugate acid, applicable to both potentiometric and spectrophotometric methods.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. CHAPTER 21: AMINES [research.cm.utexas.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 7. potentiometric titration method: Topics by Science.gov [science.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

The Unseen Workhorse: Benzyldiisopropylamine as a Proton Scavenger in Modern Organic Synthesis

For Immediate Release

[CITY, STATE] – In the intricate world of chemical synthesis, where precision and control are paramount, the role of non-nucleophilic bases as proton scavengers is indispensable. Among these, Benzyldiisopropylamine has emerged as a crucial tool for researchers and professionals in drug development and various scientific fields. This technical guide provides an in-depth exploration of the core functionalities of this compound, offering a comprehensive resource for its effective application.

This compound, a sterically hindered tertiary amine, is prized for its ability to selectively abstract protons without interfering with other reactive sites in a molecule. This characteristic is a direct consequence of the bulky isopropyl groups shielding the nitrogen atom, thereby inhibiting its nucleophilicity while preserving its basicity. This unique combination makes it an ideal proton scavenger in a multitude of sensitive chemical transformations.

Physicochemical Properties and Basicity

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁N | --INVALID-LINK-- |

| Molecular Weight | 191.31 g/mol | --INVALID-LINK-- |

| CAS Number | 34636-09-4 | --INVALID-LINK-- |

| Estimated pKa of Conjugate Acid | ~11 | Inferred from structurally similar amines |

The basicity of this compound is comparable to that of N,N-diisopropylethylamine (Hünig's base), whose conjugate acid has a pKa of approximately 11.[1] This places this compound in the category of moderately strong, non-nucleophilic bases, capable of effectively scavenging protons generated in a variety of organic reactions. The benzyl group, being weakly electron-withdrawing, may slightly modulate the basicity compared to purely alkyl-substituted hindered amines.

The Proton Scavenging Mechanism

The primary role of this compound as a proton scavenger is to neutralize acidic byproducts generated during a chemical reaction. This prevents acid-catalyzed side reactions or decomposition of sensitive functional groups, thereby improving reaction yields and purity of the desired product.

The general mechanism of proton scavenging can be visualized as a simple acid-base reaction where the lone pair of electrons on the sterically hindered nitrogen atom of this compound abstracts a proton (H⁺) from the reaction medium.

Caption: Proton scavenging by this compound.

Applications in Organic Synthesis

The utility of sterically hindered amines like this compound as proton scavengers is well-established in various domains of organic synthesis, particularly in reactions where the presence of a nucleophilic base would lead to unwanted side reactions.

Peptide Synthesis

In peptide coupling reactions, the activation of a carboxylic acid group can generate acidic byproducts. These acids can neutralize the amine component, preventing the desired amide bond formation. A non-nucleophilic base is crucial to scavenge these protons without interfering with the activated carboxylic acid or the amine nucleophile. While specific protocols detailing the use of this compound are not prevalent in the cited literature, its properties make it a suitable candidate for this application, similar to the widely used Hünig's base.[2]

A general workflow for a peptide coupling reaction where a proton scavenger is essential is depicted below.

Caption: Role of a proton scavenger in peptide coupling.

Protecting Group Chemistry

The introduction and removal of protecting groups are fundamental operations in multi-step organic synthesis. Many of these reactions are sensitive to pH changes. For instance, in the protection of amines with acid-sensitive groups, the use of a non-nucleophilic base is critical to neutralize any acid generated, thereby preventing premature deprotection.

Experimental Protocol: General Procedure for Amine Protection using a Hindered Base

While a specific protocol for this compound was not found in the searched literature, a general procedure for amine protection where a hindered base is employed as a proton scavenger is as follows. This can be adapted for this compound.

-

Dissolution: Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

-

Addition of Base: Add 1.1 to 1.5 equivalents of this compound to the solution.

-

Addition of Protecting Group Reagent: Add the protecting group reagent (e.g., benzyl chloroformate for Cbz protection, di-tert-butyl dicarbonate for Boc protection) dropwise at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a mild aqueous solution. Extract the product with an organic solvent.

-

Purification: Wash the organic layer to remove the protonated amine salt and other impurities. Dry the organic layer and concentrate it under reduced pressure. Purify the product by chromatography if necessary.

Synthesis of this compound

For researchers who wish to synthesize this compound in-house, a common method is the reductive amination of benzaldehyde with diisopropylamine or the direct alkylation of diisopropylamine with benzyl halide.

Illustrative Synthetic Pathway:

Caption: Synthesis of this compound.

Conclusion

This compound serves as a potent and selective proton scavenger, playing a critical, albeit often understated, role in modern organic synthesis. Its sterically hindered nature prevents unwanted nucleophilic side reactions, making it an invaluable tool in sensitive transformations such as peptide synthesis and protecting group manipulations. While further quantitative studies on its precise basicity would be beneficial, its utility, inferred from its structural analogues, is clear. The protocols and conceptual frameworks provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the capabilities of this versatile non-nucleophilic base.

References

Physical and chemical properties of N-benzyl-N,N-diisopropylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-benzyl-N,N-diisopropylamine, a sterically hindered tertiary amine of interest in organic synthesis and pharmaceutical development. This document includes key identifiers, tabulated physical and chemical data, detailed experimental protocols for its synthesis and purification, and a discussion of its reactivity and stability.

Compound Identification

| Identifier | Value |

| IUPAC Name | N-benzyl-N-propan-2-ylpropan-2-amine[1] |

| Common Names | N-benzyl-N,N-diisopropylamine, Benzyldiisopropylamine |

| CAS Number | 34636-09-4[1] |

| Molecular Formula | C₁₃H₂₁N[1] |

| Molecular Weight | 191.31 g/mol [1] |

| InChI Key | GOTQULLXGZGQMK-UHFFFAOYSA-N[1] |

| SMILES | CC(C)N(CC1=CC=CC=C1)C(C)C[1] |

Physical Properties

| Property | Value (N-benzyl-N,N-diisopropylamine) | Value (N,N-diisopropylethylamine - for comparison) |

| Appearance | Colorless liquid (Predicted) | Colorless to light yellow liquid[2][3] |

| Boiling Point | Not available | 127 °C[2][4][5] |

| Melting Point | Not available | < -50 °C[2] |

| Density | Not available | 0.742 g/mL at 25 °C[2][4][5] |

| Solubility | Not available | Soluble in most organic solvents; limited solubility in water.[6] |

| Refractive Index | Not available | n20/D 1.414[7] |

| Vapor Pressure | Not available | 31 mmHg (37.7 °C)[8] |

| XLogP3 | 3.6[1] | Not applicable |

Chemical Properties and Reactivity

N-benzyl-N,N-diisopropylamine is a tertiary amine characterized by significant steric hindrance around the nitrogen atom due to the presence of two isopropyl groups and a benzyl group. This structural feature governs its chemical reactivity, making it a potent, non-nucleophilic base, similar to its well-studied analog, N,N-diisopropylethylamine (DIPEA).[3][7]

Basicity: The lone pair of electrons on the nitrogen atom makes it basic and capable of acting as a proton scavenger in organic reactions.[3][7]

Nucleophilicity: Due to the steric bulk of the isopropyl and benzyl groups, the nitrogen atom's ability to act as a nucleophile is significantly diminished.[3][7] This property is highly valuable in synthetic chemistry, as it allows the amine to function as a base without competing in nucleophilic substitution or addition reactions.

Stability: Tertiary amines are generally stable but can be susceptible to oxidation over time, which may lead to the formation of N-oxides and a yellowish discoloration. For high-purity applications, distillation from a drying agent such as potassium hydroxide (KOH) or calcium hydride (CaH₂) is recommended.

Reactivity:

-

Acid-Base Reactions: It readily neutralizes acids to form the corresponding ammonium salts.

-

Alkylation: While hindered, it can undergo alkylation under forcing conditions, though this is generally not a desired reaction.

-

Palladium-Catalyzed Reactions: Similar to DIPEA, it can be employed as a base in various palladium-catalyzed cross-coupling reactions.[8]

Spectroscopic Data

| Spectroscopy | Data for N-benzyl-N,N-diisopropylamine |

| ¹³C NMR | Spectra available in public databases such as PubChem.[1] |

| Mass Spec. | GC-MS data is available in public databases like PubChem.[1] |

| Infrared | Expected to show characteristic peaks for C-H (aromatic and aliphatic), C-N, and C=C (aromatic) stretching and bending vibrations. |

Experimental Protocols

Synthesis of N-benzyl-N,N-diisopropylamine via Reductive Amination

This protocol describes a general method for the synthesis of tertiary amines, adapted for the preparation of N-benzyl-N,N-diisopropylamine from diisopropylamine and benzaldehyde.

Materials:

-

Diisopropylamine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of diisopropylamine (1.0 equivalent) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.0-1.2 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

-

Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of N-benzyl-N,N-diisopropylamine

Method 1: Distillation For purification of the crude product on a larger scale, vacuum distillation is an effective method.

-

Set up a distillation apparatus for vacuum distillation.

-

Add the crude N-benzyl-N,N-diisopropylamine to the distillation flask.

-

Heat the flask under reduced pressure.

-

Collect the fraction corresponding to the boiling point of the product.

Method 2: Column Chromatography For smaller scale purification and to remove polar impurities, column chromatography can be employed.

-

Prepare a silica gel column.

-

To counteract the acidic nature of silica which can interact with the basic amine, the mobile phase should be modified. A common practice is to add a small percentage (e.g., 0.1-1%) of a competing amine like triethylamine or ammonia to the eluent.[9]

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) containing the amine modifier.

-

Collect the fractions and combine those containing the pure product, as determined by TLC.

-

Remove the solvent under reduced pressure to yield the purified N-benzyl-N,N-diisopropylamine.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of N-benzyl-N,N-diisopropylamine.

Caption: Workflow for Synthesis and Purification.

References

- 1. This compound | C13H21N | CID 4578032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Diisopropylethylamine | 7087-68-5 [chemicalbook.com]

- 3. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. N,N-Diisopropylethylamine [chemeurope.com]

- 6. guidechem.com [guidechem.com]

- 7. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 8. N,N-Diisopropylethylamine 99.5 , biotech. grade DIPEA [sigmaaldrich.com]

- 9. biotage.com [biotage.com]

Methodological & Application

The Utility of Benzyldiisopropylamine in Deprotonation Reactions: An Overview

For Researchers, Scientists, and Drug Development Professionals

Benzyldiisopropylamine (BDIPA) is a sterically hindered tertiary amine that has found niche applications in organic synthesis, primarily as a non-nucleophilic base. Its bulky diisopropyl groups, combined with the benzyl moiety, create significant steric hindrance around the nitrogen atom. This structural feature renders the lone pair of electrons on the nitrogen less available for nucleophilic attack, while still allowing it to function as a proton abstractor. This characteristic is particularly valuable in reactions where a strong, non-nucleophilic base is required to prevent unwanted side reactions.

While not as commonly employed as other hindered amines like N,N-Diisopropylethylamine (DIPEA) or triethylamine, BDIPA offers a unique combination of steric bulk and basicity that can be advantageous in specific synthetic contexts. Its application is often explored in scenarios where traditional bases may lead to undesired nucleophilic substitution or other side reactions.

Physicochemical Properties and Basicity

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁N | PubChem[1] |

| Molecular Weight | 191.32 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[2] |

| CAS Number | 34636-09-4 | PubChem[1] |

Applications in Deprotonation Reactions

Due to its sterically hindered nature, this compound is primarily utilized in reactions requiring a non-nucleophilic base to facilitate deprotonation without interfering with electrophilic centers. Potential applications, extrapolated from the behavior of similar hindered bases, could include:

-

Elimination Reactions: Promoting the formation of alkenes from alkyl halides or sulfonates by abstracting a β-proton. The steric bulk of BDIPA can influence the regioselectivity of the elimination, potentially favoring the formation of the less substituted (Hofmann) product.

-

Enolate Formation: Assisting in the deprotonation of α-carbons to carbonyl compounds to form enolates, which are key intermediates in reactions like aldol condensations and alkylations. The non-nucleophilic character of BDIPA would be critical to avoid direct addition to the carbonyl group.

-

Proton Scavenging: Acting as a scavenger for acidic byproducts in various reactions, thereby preventing acid-catalyzed side reactions or decomposition of sensitive products.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically citing the use of this compound in deprotonation reactions are scarce in the available literature. However, a general protocol for its use as a non-nucleophilic base can be conceptualized based on standard organic synthesis practices.

General Protocol for a BDIPA-Mediated Elimination Reaction:

-

Reaction Setup: To a dry, inert-atmosphere flask containing a solution of the substrate (e.g., an alkyl halide) in an appropriate anhydrous solvent (e.g., dichloromethane, toluene, or THF), add this compound (typically 1.1 to 2.0 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat as required to facilitate the reaction. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or distillation to obtain the desired alkene.

Logical Workflow for Base Selection in Deprotonation

The choice of a suitable base is a critical parameter in designing a successful deprotonation reaction. The following diagram illustrates a logical workflow for selecting a base, considering the potential role of a sterically hindered amine like this compound.

Caption: A decision-making workflow for selecting a suitable base in a deprotonation reaction.

Signaling Pathway of a Generic Base-Mediated Deprotonation

The fundamental role of a base in a deprotonation reaction is to abstract a proton, leading to the formation of a carbanion or an enolate, which can then participate in subsequent reactions. The following diagram illustrates this general pathway.

Caption: A generalized pathway for a base-mediated deprotonation and subsequent reaction with an electrophile.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Benzyldiisopropylamine: Application Notes and Protocols in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldiisopropylamine (N-benzyl-N,N-diisopropylamine) is a sterically hindered tertiary amine that holds potential as a non-nucleophilic base in organic synthesis. Its bulky isopropyl groups attached to the nitrogen atom can effectively prevent the amine from participating in nucleophilic substitution reactions, while the lone pair on the nitrogen remains available for abstracting protons. This characteristic makes it a candidate for promoting elimination and other base-mediated reactions where a strong, non-interfering base is required.

Despite its potential, a comprehensive survey of scientific literature and chemical databases reveals a notable scarcity of published applications and detailed experimental protocols specifically utilizing this compound as a base. While structurally similar to other well-known hindered bases like N,N-diisopropylethylamine (Hünig's base) and triethylamine, this compound is not as commonly documented in synthetic transformations.

This document aims to provide a theoretical framework for its application based on the principles of organic chemistry and data for analogous bases. The physical and chemical properties of this compound are summarized, and hypothetical protocols for its use in key organic reactions are presented as a starting point for experimental investigation.

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is crucial for its effective use in the laboratory. The table below summarizes the key properties of this compound.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₁N | [1] |

| Molecular Weight | 191.31 g/mol | [1] |

| Appearance | Liquid (Colorless to yellow) | |

| Boiling Point | Not reported | |

| Density | Not reported | |

| pKa of Conjugate Acid | Not reported |

Theoretical Applications in Organic Synthesis

Based on its structure as a hindered amine, this compound is theoretically well-suited for a variety of base-mediated reactions. Its primary role would be to act as a proton scavenger without interfering with the desired reaction pathway through nucleophilic attack.

Workflow for Employing a Hindered Base

The general workflow for utilizing a sterically hindered base like this compound in a reaction that is sensitive to nucleophilic side reactions is depicted below.

Caption: General workflow for using a hindered base.

Hypothetical Experimental Protocols

The following protocols are theoretical and designed to serve as a starting point for researchers interested in exploring the utility of this compound. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, will likely be necessary.

Dehydrohalogenation

Sterically hindered bases are often employed to promote E2 elimination reactions, favoring the formation of the less substituted (Hofmann) alkene, particularly with bulky substrates.

Reaction Scheme:

Protocol:

-

To a solution of the alkyl halide (1.0 equiv) in a suitable aprotic solvent (e.g., toluene, THF, or acetonitrile) is added this compound (1.5 equiv).

-

The reaction mixture is heated to reflux and monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and quenched with water or a dilute aqueous acid solution (e.g., 1 M HCl) to protonate and extract the amine base.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

O-Alkylation of a Phenol

In the alkylation of phenols, a non-nucleophilic base is essential to deprotonate the hydroxyl group without competing with the phenol for the alkylating agent.

Reaction Scheme:

Protocol:

-

To a solution of the phenol (1.0 equiv) and the alkylating agent (1.2 equiv) in a polar aprotic solvent (e.g., DMF or acetonitrile) is added this compound (1.5 equiv) at room temperature.

-

The reaction mixture is stirred at room temperature or heated gently (e.g., 50-60 °C) and monitored by TLC.

-

After the reaction is complete, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed successively with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The residue is purified by flash chromatography to afford the desired ether.

Aldol Condensation

While stronger bases are typically used to generate enolates for aldol reactions, a hindered amine base could potentially be used in certain cases, for example, in Mukaiyama-type aldol reactions involving silyl enol ethers where the base acts as a catalyst or to neutralize acidic byproducts.

Logical Relationship in Base-Mediated Aldol Condensation

The diagram below illustrates the key steps in a base-mediated aldol condensation where a hindered base could play a role in the deprotonation step.

Caption: Logical flow of a base-mediated aldol reaction.

Protocol (Mukaiyama Aldol Type):

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a Lewis acid (e.g., TiCl₄, 1.1 equiv) is dissolved in a dry, non-coordinating solvent (e.g., dichloromethane) and cooled to -78 °C.

-

To this solution are added sequentially the aldehyde (1.0 equiv) and the silyl enol ether (1.2 equiv).

-

This compound (1.2 equiv) is then added dropwise.

-

The reaction is stirred at -78 °C for the specified time, and the progress is monitored by TLC.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Summary and Outlook

This compound possesses the structural characteristics of a useful non-nucleophilic, sterically hindered base for organic synthesis. While its application is not well-documented in the existing chemical literature, its similarity to other established bases suggests its potential utility in a range of transformations, including eliminations, alkylations, and condensation reactions.